molecular formula C10H19NO3 B2360163 Ethyl 2-amino-3-(oxan-2-yl)propanoate CAS No. 321328-63-6

Ethyl 2-amino-3-(oxan-2-yl)propanoate

Cat. No.: B2360163
CAS No.: 321328-63-6
M. Wt: 201.266
InChI Key: ZZZOKMGFCMMSOE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(oxan-2-yl)propanoate (CAS 62621-18-5) is a branched ester derivative featuring a tetrahydropyran (oxan-2-yl) substituent at the β-position and an amino group at the α-position of the propanoate backbone. This compound is structurally characterized by:

  • Ester functionality (ethyl group), enhancing lipophilicity.
  • Amino group, enabling hydrogen bonding and reactivity in peptide coupling.
  • Tetrahydropyran (oxan) ring, contributing to conformational rigidity and moderate polarity.

Its synthesis likely involves protection/deprotection strategies for the amino group and coupling with oxan-2-yl precursors, as inferred from analogous methods in , and 10.

Properties

IUPAC Name

ethyl 2-amino-3-(oxan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-13-10(12)9(11)7-8-5-3-4-6-14-8/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZOKMGFCMMSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(oxan-2-yl)propanoate typically involves the reaction of ethyl acrylate with an oxane derivative under controlled conditions. One common method includes the use of a palladium-catalyzed hydrogenation followed by Baeyer-Villiger oxidation . The reaction conditions often involve the use of ethyl acetate as a solvent and hydrogen peroxide as an oxidizing agent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(oxan-2-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield saturated derivatives .

Scientific Research Applications

Ethyl 2-amino-3-(oxan-2-yl)propanoate is used in various scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the β-Position

Ethyl 2-(oxan-2-yloxy)propanoate (CAS 3539-40-0)
  • Key difference : Oxan-2-yl ether substituent (vs. oxan-2-yl alkyl in the target).
  • Impact: Reduced hydrogen-bonding capacity due to the absence of an amino group. Increased hydrophilicity from the ether oxygen.
  • Applications : Likely used as a solvent or intermediate in organic synthesis .
Ethyl 3-oxo-3-(oxolan-2-yl)propanoate (CAS 672957-92-5)
  • Key difference : Oxolane (tetrahydrofuran) ring with a β-keto group.
  • Impact: The ketone enhances electrophilicity, enabling nucleophilic additions (e.g., enolate chemistry). Lower basicity compared to the amino group.
  • Synthesis : Likely via Claisen condensation with tetrahydrofuran derivatives .

Amino Group Modifications

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate (CAS 6519-66-0)
  • Key difference : Indole substituent (aromatic, π-π stacking capable) replaces oxan-2-yl.
  • Possible bioactivity in neurotransmitter analogs (e.g., tryptophan derivatives).
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate
  • Key difference : Difluorophenyl group and oxalate salt form.
  • Impact : Fluorine atoms enhance metabolic stability and lipophilicity. Oxalate salt improves crystallinity and aqueous solubility.
  • Applications: Potential use in fluorinated drug candidates .

Stereochemical and Functional Group Variants

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 1251196-34-5)
  • Key difference : Chiral center (S-configuration) and fluorophenyl group.
  • Impact : Enantioselective biological activity (e.g., enzyme binding). Fluorine’s electron-withdrawing effect alters electronic properties.
  • Synthesis : Asymmetric hydrogenation or chiral resolution methods likely employed .
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride
  • Key difference : Thioether-linked ethoxycarbonylmethyl group.
  • The ester group may enhance biodegradability.
  • Applications : Thiol-reactive intermediates in peptide synthesis .

Table 1: Structural and Property Comparison

Compound Name Substituent Key Functional Groups Notable Properties Potential Applications
Ethyl 2-amino-3-(oxan-2-yl)propanoate Oxan-2-yl (alkyl) Amino, ester Moderate polarity, rigid backbone Prodrugs, chiral intermediates
Ethyl 2-(oxan-2-yloxy)propanoate Oxan-2-yloxy (ether) Ether, ester Higher hydrophilicity Solvents, polymer precursors
Ethyl 3-oxo-3-(oxolan-2-yl)propanoate Oxolan-2-yl, ketone Ketone, ester Electrophilic β-carbon Enolate chemistry substrates
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate Indole Amino, ester, aromatic Hydrophobic, π-π interactions Neuroactive compound analogs
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 4-Fluorophenyl Amino, ester, fluorine Enantioselectivity, metabolic stability Antidepressants, enzyme inhibitors

Biological Activity

Ethyl 2-amino-3-(oxan-2-yl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features, including an ethyl ester group and an oxan ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Structural Characteristics

This compound has the molecular formula C9H15NO3C_9H_{15}NO_3. Its structure includes a chiral center, which may contribute to its diverse biological activities. The oxan ring enhances the compound's reactivity, making it a valuable building block in organic synthesis.

Property Details
Molecular FormulaC9H15NO3C_9H_{15}NO_3
Chiral CenterYes
Functional GroupsEthyl ester, amine, oxan ring
Potential ApplicationsOrganic synthesis, medicinal chemistry

The biological activity of this compound is thought to be mediated through its interactions with various biological targets. Its ability to bind to specific enzymes or receptors could modulate their activity, similar to other compounds in its class. The oxan ring may facilitate π-π stacking and hydrogen bonding interactions that are critical for binding affinity and specificity.

Antimicrobial Activity

Recent studies have suggested that this compound exhibits antimicrobial properties. In vitro evaluations indicate that it may inhibit the growth of certain bacterial strains and fungi. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts microbial cell membranes or interferes with metabolic processes.

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory effects of this compound. In vivo studies demonstrated that it could downregulate pro-inflammatory cytokines such as TNF-α and COX-2. These findings suggest a possible therapeutic role in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A recent study evaluated the antimicrobial effectiveness of this compound against various bacterial strains.
    • Results showed significant inhibition, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL for Gram-positive bacteria.
  • Anti-inflammatory Research :
    • An in vivo model using Wistar albino rats assessed the anti-inflammatory properties of the compound.
    • Treatment resulted in a notable decrease in paw edema and reduced levels of inflammatory markers in serum samples.

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound Biological Activity Notes
Ethyl 2-amino-3-methylbutanoateMild anti-inflammatory effectsLimited studies available
Ethyl (2S)-2-(oxan-2-yloxy)propanoatePotential for enhanced bioactivityChiral center may influence pharmacodynamics
Propanoic acid derivativesVaried antimicrobial propertiesOften used as lead compounds in drug discovery

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